2-(ethenylthio)-1-methyl-1H-Imidazole
Description
General Academic Context of Imidazole (B134444) Derivatives
Role of Imidazole Scaffolds in Synthetic Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in synthetic chemistry. mdpi.comnih.gov Its unique physicochemical properties and versatile reactivity make it an invaluable building block for a diverse array of organic molecules. mdpi.com The imidazole nucleus is amphoteric, meaning it can act as both an acid and a base. tsijournals.com It is a highly polar compound that is soluble in water and other polar solvents. mdpi.comnih.gov
These characteristics allow the imidazole scaffold to serve as a versatile synthon in the development of new compounds. nih.gov The ability of its nitrogen atoms to participate in hydrogen bonding and coordinate with various enzymes and receptors is a key reason for its prevalence in medicinal chemistry. nih.gov Consequently, numerous synthetic methodologies have been developed to construct and functionalize the imidazole ring, highlighting its status as a privileged structure in the synthesis of molecules with biological and pharmaceutical importance. mdpi.comresearchgate.net
Significance of Nitrogen-Containing Heterocyclic Compounds in Materials Science
Nitrogen-containing heterocyclic compounds are a critical class of molecules in materials science. Their structural diversity and the presence of the heteroatom bestow unique properties that are harnessed for various applications, including polymers, agrochemicals, and corrosion inhibitors. cymitquimica.com The imidazole ring, in particular, is a valuable component in the design of advanced materials.
The presence of a vinyl group, as seen in vinyl imidazoles, allows for polymerization, leading to the creation of polymers and copolymers with specific functionalities. cymitquimica.com For instance, poly(1-vinylimidazole) has been explored for its ability to form complexes with metal ions and its use in creating hydrogels and nanoparticles. thegoodscentscompany.com The imidazole moiety's ability to coordinate with cations is a key property in these applications. The development of such polymers showcases the role of nitrogen-containing heterocycles as versatile building blocks in materials science.
Historical Development of Imidazole Chemistry
The history of imidazole chemistry dates back to the 19th century. Imidazole was first synthesized by Heinrich Debus in 1858 from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.govtsijournals.com This initial synthesis, though often low in yield, paved the way for the exploration of this important class of heterocyclic compounds. Over the years, numerous synthetic methods have been developed to produce a wide variety of substituted imidazoles. These methods include the Radiszewski synthesis, the Wallach synthesis, and the Marckwald synthesis, which allows for the preparation of 2-mercaptoimidazoles.
The discovery that the imidazole ring is a core component of essential biological molecules like the amino acid histidine and the hormone histamine (B1213489) spurred further interest. mdpi.comtsijournals.com This biological significance, coupled with its versatile chemical reactivity, has cemented imidazole's important role in both biological and chemical sciences. mdpi.com
The Specific Position of Vinyl Thioether Imidazoles in Contemporary Organic Synthesis
Structural Classification and Unique Features of Thioether-Substituted Imidazoles
Thioether-substituted imidazoles are a class of compounds where a sulfur atom links a substituent to the imidazole ring. In the case of 2-(ethenylthio)-1-methyl-1H-imidazole, an ethenyl (or vinyl) group is attached to the sulfur atom at the 2-position of the 1-methylimidazole (B24206) core.
The synthesis of such compounds often starts from the corresponding imidazole-2-thiol. researchgate.netniscpr.res.in Specifically, 1-methylimidazole-2-thiol (B7734623) serves as a key precursor for synthesizing 2-alkenylthio-1-methylimidazoles. researchgate.net This starting material can be alkylated at the sulfur atom. researchgate.net The presence of the thioether linkage (-S-) and the vinyl group (-CH=CH₂) are the defining features of this subclass of imidazoles. The vinyl group, in particular, introduces a site of unsaturation that can participate in a variety of chemical transformations, including polymerization and addition reactions. cymitquimica.com
Research Rationale for Exploring this compound
The scientific interest in this compound stems from the combination of three key structural motifs: the 1-methylimidazole core, the thioether linkage, and the terminal vinyl group. Each of these components contributes to the molecule's potential utility in both medicinal chemistry and materials science.
Derivatives of 1-methylimidazole-2-thiol are recognized as valuable intermediates in the synthesis of compounds with a wide range of biological activities, including antimicrobial and antitumor properties. researchgate.net The imidazole core itself is a well-established pharmacophore found in many natural and synthetic bioactive compounds. mdpi.comnih.govniscpr.res.in
The introduction of a vinyl group via a thioether linkage offers several strategic advantages. The vinyl group makes the molecule a monomer that can be used to create novel polymers. cymitquimica.com This opens up possibilities for developing new materials with tailored properties, potentially for use as coatings, specialized hydrogels, or functional resins. The synthesis of 2-alkenylthio-1-methylimidazoles has been achieved through the alkylation of 1-methylimidazole-2-thiol with corresponding alkenyl halides. researchgate.net This established synthetic route provides a feasible pathway to access this compound and explore its properties and applications as a versatile building block in organic synthesis. researchgate.net
Data Tables
Physicochemical Properties of Imidazole
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₄N₂ | nih.gov |
| Melting Point | 88.9 °C | nih.gov |
| Boiling Point | 267.8 °C | nih.gov |
| Dipole Moment | 4.8 D (in dioxane) | nih.gov |
Table of Chemical Compounds
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | 1-methyl-2-(vinylthio)-1H-imidazole | C₆H₈N₂S |
| Imidazole | Glyoxaline | C₃H₄N₂ |
| 1-methylimidazole-2-thiol | Mercaptomethylimidazole | C₄H₆N₂S |
| Histidine | - | C₆H₉N₃O₂ |
| Histamine | - | C₅H₉N₃ |
| Glyoxal | - | C₂H₂O₂ |
| Formaldehyde | - | CH₂O |
| 1-Vinylimidazole | N-vinylimidazole | C₅H₆N₂ |
Current Research Gaps and Future Perspectives for Vinyl Thioether Imidazoles
The field of vinyl thioether imidazoles, particularly this compound, is ripe for exploration. The current body of research points to several significant gaps and promising future directions.
Research Gaps:
Synthesis and Characterization: The most immediate research gap is the lack of a reported synthesis for this compound. Developing a robust and efficient synthetic protocol is the first step toward unlocking its potential. Subsequent detailed characterization using modern spectroscopic and crystallographic techniques would be essential to understand its structural and electronic properties.
Reactivity Studies: The reactivity of the vinyl thioether moiety in the context of the imidazole ring has not been systematically studied. Investigating its participation in key organic reactions such as polymerization, cycloadditions, and cross-coupling reactions could lead to a host of new imidazole-based derivatives.
Biological Evaluation: While related vinylimidazoles and sulfur-containing imidazoles have shown promise as antifungal agents, the biological activity of this compound remains completely unknown. scholarsresearchlibrary.comnih.gov Screening this compound against a panel of microbial pathogens could reveal novel therapeutic leads.
Materials Science Applications: The potential of vinyl thioether imidazoles as monomers for functional polymers or as ligands for metal-organic frameworks is an untapped area. The combination of a polymerizable vinyl group and a coordinating imidazole ring could lead to new materials with interesting electronic, thermal, or catalytic properties.
Future Perspectives:
The future of vinyl thioether imidazole research is promising, with potential impacts across multiple scientific disciplines.
Development of Novel Antimicrobials: A significant opportunity lies in the synthesis and evaluation of a library of vinyl thioether imidazole derivatives for antimicrobial activity. Structure-activity relationship (SAR) studies could guide the design of potent and selective antifungal or antibacterial agents. nih.gov For example, studies on other vinylimidazoles have shown that substitutions on the vinyl group can significantly impact antifungal potency. nih.gov
Advanced Materials: The vinyl functionality of these compounds makes them attractive candidates for the development of novel polymers. Polymerized vinyl thioether imidazoles could find use in coatings, membranes, or as specialty additives. The sulfur atom could also impart unique properties, such as high refractive index or metal-binding capabilities.
Synthetic Intermediates: this compound and its derivatives could serve as versatile building blocks in organic synthesis. The vinyl group can be further functionalized, and the imidazole ring can be modified to create complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
2-ethenylsulfanyl-1-methylimidazole |
InChI |
InChI=1S/C6H8N2S/c1-3-9-6-7-4-5-8(6)2/h3-5H,1H2,2H3 |
InChI Key |
NPJGMEWBUPKOFD-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SC=C |
Canonical SMILES |
CN1C=CN=C1SC=C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethenylthio 1 Methyl 1h Imidazole and Analogues
General Approaches to Imidazole (B134444) Ring Synthesis
The synthesis of the imidazole ring is a well-established field in heterocyclic chemistry, with several named reactions and strategies developed over the years. For N-substituted imidazoles like the 1-methyl derivative, these methods are often adapted by using a primary amine in place of ammonia (B1221849).
Debus-Radziszewski Condensation and its Derivatives
The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction for creating imidazole rings. wikipedia.org This method traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgdbpedia.org The reaction is thought to proceed in two main stages. First, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to yield the imidazole ring. wikipedia.org
A significant modification of this reaction allows for the synthesis of N-substituted imidazoles. By replacing one equivalent of ammonia with a primary amine, such as methylamine (B109427), N-substituted products can be obtained in good yields. wikipedia.orghandwiki.org This adaptation is crucial for the synthesis of the 1-methyl-1H-imidazole core of the target molecule. For instance, the reaction of glyoxal (B1671930), formaldehyde (B43269), and methylamine can be employed to form 1-methylimidazole (B24206). acs.orgresearchgate.netsandiego.edu
Table 1: Key Features of the Debus-Radziszewski Imidazole Synthesis
| Feature | Description |
| Reactants | 1,2-Dicarbonyl, Aldehyde, Ammonia or Primary Amine |
| Product | Substituted Imidazole |
| Mechanism | Condensation reaction, likely involving a diimine intermediate |
| Application | Commercially used for the production of various imidazoles |
Multicomponent Reaction Strategies for Imidazole Formation
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. bohrium.com The Debus-Radziszewski synthesis itself is an example of an MCR. wikipedia.orghandwiki.org These strategies are valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of complex molecules. allresearchjournal.com
Modern MCRs for imidazole synthesis often employ various catalysts to improve yields and reaction conditions. For the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a four-component reaction involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can be utilized. rsc.org Catalysts such as fluoroboric acid-derived systems can influence the selectivity of these reactions, favoring the formation of either tri- or tetrasubstituted imidazoles. rsc.org The use of a primary amine like methylamine in these MCRs is a direct route to N-methylated imidazole analogues.
Cyclization Reactions Utilizing α-Dicarbonyls and Amines
The reaction between α-dicarbonyl compounds and amines is a cornerstone of imidazole synthesis, forming the basis of the Debus-Radziszewski reaction. researchgate.net Computational studies on the reaction of glyoxal and methylamine have provided deeper insights into the mechanism, suggesting that a diimine species is a key intermediate. acs.orgresearchgate.net Under acidic conditions, this diimine can act as a nucleophile, attacking an aldehyde (like formaldehyde) to initiate the ring-closing process to form the imidazole. acs.orgresearchgate.net
This general approach can be tailored to produce specific imidazole derivatives. For example, the reaction of glyoxal, formaldehyde, and an aqueous solution of methylamine provides a direct route to the 1-methylimidazole core. orgsyn.orgorgsyn.org The reaction conditions, such as pH and temperature, can be optimized to improve the yield of the desired product.
Synthesis from α-Haloketones and Related Precursors
Another widely used method for constructing the imidazole ring involves the reaction of α-haloketones with amidines. wjpsonline.com This approach is particularly useful for synthesizing 2,4- or 2,5-disubstituted imidazoles. The reaction typically proceeds via nucleophilic substitution, where the amidine displaces the halide, followed by cyclization and dehydration to form the aromatic imidazole ring.
For the synthesis of a 1-methyl-1H-imidazole core, this method would require a methylamidine as a starting material. While versatile, this method's primary utility is in creating imidazoles with specific substitution patterns at the 2 and 4/5 positions.
Strategies for Incorporating the Ethenylthio Moiety
The introduction of the 2-(ethenylthio) group is a critical step that defines the target molecule. This is typically achieved after the formation of the imidazole ring, starting from a sulfur-functionalized precursor.
Introduction of Sulfur-Containing Groups via Thiolation Reactions
The most common strategy for introducing a sulfur-containing group at the 2-position of the imidazole ring is to first synthesize the corresponding 2-mercaptoimidazole (B184291) (or imidazole-2-thione). The Marckwald synthesis is a classic method for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate (B1210189). wjpsonline.comderpharmachemica.com The resulting 2-thiol can then serve as a nucleophile for further functionalization. The synthesis of 2-mercapto-1-methylimidazole, the direct precursor for the target molecule, has been described through various methods, including the reaction of methylamino acetaldehyde (B116499) dimethyl acetal (B89532) with potassium thiocyanate. google.comgoogle.com
Once 2-mercapto-1-methylimidazole is obtained, the ethenylthio (or vinylthio) group can be introduced via a nucleophilic addition reaction. The reaction of thiols with acetylene (B1199291) is a known method for the synthesis of vinyl sulfides. Specifically, the addition of 1-methylimidazole-2-thiol (B7734623) to acetylene, often facilitated by a base, results in the formation of 2-(ethenylthio)-1-methyl-1H-imidazole. mdpi.comnih.gov While this reaction can produce excellent yields for many thiols, the reported yield for 1-methylimidazole-2-thiol addition to acetylene is moderate, around 58%. mdpi.comnih.gov
Table 2: Summary of Synthetic Steps for this compound
| Step | Reaction Type | Starting Materials | Key Intermediate/Product |
| 1 | Imidazole Ring Formation | Glyoxal, Formaldehyde, Methylamine | 1-Methyl-1H-imidazole |
| 2 | Thiolation | α-Amino ketone/aldehyde, Potassium thiocyanate | 2-Mercapto-1-methylimidazole |
| 3 | S-Vinylation | 2-Mercapto-1-methylimidazole, Acetylene | This compound |
This two-stage synthetic approach, beginning with the construction of the N-methylated imidazole ring followed by the introduction and subsequent vinylation of a thiol group, represents a logical and documented pathway for the synthesis of this compound and its analogues.
Methods for Vinyl Group Installation on Imidazole or Thioether Scaffolds
The introduction of a vinyl group onto an imidazole or thioether core is a critical step in the synthesis of this compound and its analogues. Various synthetic strategies have been developed to achieve this transformation, targeting either the nitrogen of the imidazole ring (N-vinylation) or the sulfur atom of a thioether (S-vinylation).
For the N-vinylation of imidazoles, metal-catalyzed cross-coupling reactions are a prominent method. mdpi.com One such example is the palladium-catalyzed Buchwald-Hartwig cross-coupling, which has been successfully used for the N-vinylation of imidazole and benzimidazole (B57391) with activated paramagnetic vinyl bromides. mdpi.com This reaction is typically carried out in toluene (B28343) with a palladium acetate catalyst, a phosphine (B1218219) ligand like rac-BINAP, and a base such as cesium carbonate. mdpi.com Another approach involves the free-radical polymerization of N-vinyl imidazole, which can be grafted onto scaffolds like sodium alginate using an initiator such as potassium persulfate. researchgate.net
The formation of a vinyl thioether bond, as seen in the target molecule, can be accomplished through several pathways. These methods often involve the reaction of a thiol with an alkyne or a vinyl halide. Photo-induced thiol-ene and thiol-yne hydrothiolation reactions provide a "click chemistry" approach with high functional group tolerance and good yields for creating thioether bonds. nih.gov The thiol-yne photoreaction, in particular, requires an inert atmosphere to prevent the oxidation of sulfur during UV irradiation. nih.gov Other established methods include the Wittig reaction, ionic and radical additions of thiols to alkynes, and metal-catalyzed cross-coupling of vinyl halides with thiols. researchgate.net For instance, copper(II) oxide nanoparticles have been used as a recyclable, ligand-free catalyst for the cross-coupling of vinyl halides with thiols, which proceeds with retention of stereochemistry. researchgate.net
Table 1: Selected Methods for Vinyl Group Installation
| Method | Target Scaffold | Reagents & Conditions | Key Features | Citations |
|---|---|---|---|---|
| Buchwald-Hartwig Coupling | Imidazole (N-vinylation) | Vinyl bromide, Pd(OAc)₂, rac-BINAP, Cs₂CO₃, Toluene, Reflux | Palladium-catalyzed C-N bond formation. | mdpi.com |
| Thiol-yne Hydrothiolation | Thioether (S-vinylation) | Alkyne, Thiol, Photo-initiator, UV irradiation | "Click chemistry" approach; proceeds under inert atmosphere. | nih.gov |
| Thiol-ene Hydrothiolation | Thioether (S-vinylation) | Alkene, Thiol, Photo-initiator, UV irradiation | High functional group tolerance and good yields. | nih.govmdpi.com |
| Michael Addition | Thioether (S-vinylation) | Thiol, α,β-unsaturated compound (e.g., vinyl sulfone) | Nucleophilic addition reaction; high selectivity at physiological pH. | mdpi.com |
| CuO-Catalyzed Coupling | Thioether (S-vinylation) | Vinyl halide, Thiol, CuO nanoparticles | Ligand-free, recyclable catalyst system. | researchgate.net |
| Reaction with Calcium Carbide | Thioether (S-vinylation) | Disulfide, Calcium Carbide | Simple and inexpensive protocol for hydrothiolation. | researchgate.net |
Targeted Synthesis of this compound Precursors
The most direct precursor for synthesizing this compound is 1-methyl-1H-imidazole-2-thiol, also known as methimazole (B1676384) or 2-mercapto-1-methylimidazole. The synthesis of this key intermediate is well-established.
A common laboratory and industrial-scale preparation involves a multi-step process starting from chloroacetaldehyde (B151913) dimethyl acetal and an aqueous solution of methylamine. google.com In the first step, these reactants undergo a tank-closing reaction at elevated temperatures (80-85 °C) to produce methylamino acetaldehyde dimethyl acetal after purification by reduced pressure rectification. google.com This intermediate is then condensed with tert-butyl thionitrile at 50-70 °C, catalyzed by a boron trifluoride complex (e.g., boron trifluoride-diethyl ether), to yield 2-tert-butylthio-1-methylimidazole. google.com The final step involves the removal of the tert-butyl protecting group to unmask the thiol, which can be achieved by reacting it with a catalyst in an organic solvent at room temperature, followed by filtration, concentration, and crystallization to yield the final 2-mercapto-1-methylimidazole product. google.com
An alternative route involves the decarboxylation of a carboxylic acid precursor. google.com Specifically, 1-methyl-2-mercapto-5-carboxyimidazole can be heated to a temperature between 230 °C and 270 °C to induce decarboxylation, yielding 1-methyl-2-mercaptoimidazole. google.com The required carboxy-precursor can be prepared via alkaline hydrolysis of its corresponding methyl ester, which is synthesized from N-formyl-N-methylglycine methyl ester. google.com
Another general method for preparing 2-mercaptoimidazoles involves the reaction of an aminoacetaldehyde acetal with potassium thiocyanate in the presence of hydrochloric acid. chemicalbook.com For the synthesis of 2-mercapto-1-methylimidazole, 1-methylamino-2,2-diethoxyethane would be the appropriate starting amine derivative.
Advanced Synthetic Techniques and Conditions
Modern synthetic chemistry has introduced several advanced techniques to improve the synthesis of imidazoles, focusing on enhancing efficiency, yield, and reaction conditions.
Electrochemical methods offer a powerful, green alternative for synthesizing imidazole derivatives, often proceeding without the need for harsh oxidants or transition metal catalysts. acs.org One notable application is the electrochemical desulfurization of 2-mercapto-imidazoles to yield the corresponding imidazoles. organic-chemistry.org This anodic transformation is mediated by bromide and can be conducted in a simple undivided cell with carbon electrodes, making it scalable for multi-gram synthesis. organic-chemistry.org
Electrosynthesis can also be used to construct the imidazole ring itself. An efficient electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been shown to produce 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org Similarly, an electrochemical dehydrogenative amination method has been developed for the synthesis of 1,2-disubstituted benzimidazoles via intramolecular C(sp3)–H amination. acs.org Furthermore, electrogenerated bases (EGBs) can be employed; for example, the cyanomethyl anion, formed from the electrolysis of acetonitrile, can promote the synthesis of complex structures like hydroxy-thioxo-imidazole carboxylates. tandfonline.com These methods highlight the versatility of electrochemistry in providing direct and environmentally cleaner routes to imidazole scaffolds. researchgate.net
Microwave-assisted synthesis has emerged as a key technology for accelerating the synthesis of imidazole derivatives, offering significant advantages over conventional heating methods. niscpr.res.inrasayanjournal.co.in The primary benefits include dramatically reduced reaction times, improved product yields, and cleaner reactions. acs.orgderpharmachemica.com Microwave heating is highly efficient due to the direct coupling of electromagnetic energy with the polar molecules in the reaction mixture, leading to a rapid temperature increase. derpharmachemica.com
This technique has been successfully applied to a wide range of imidazole syntheses. For example, the one-pot, multi-component reaction to form aryl imidazoles can be completed in minutes under microwave irradiation, compared to several hours of refluxing required by conventional methods. niscpr.res.in In a comparative study, the synthesis of 4-(substituted phenyl)-1H-imidazol-2(5H)-imines showed significantly higher yields when performed under microwave irradiation compared to conventional heating. rasayanjournal.co.in The efficiency of these reactions can be further optimized by systematically varying parameters such as microwave power and irradiation time to maximize product yield. orientjchem.org The use of microwave irradiation is often highlighted as an environmentally friendly protocol because it reduces energy consumption and often allows for solvent-free conditions. niscpr.res.inijpsr.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis
| Reaction Type | Conventional Method | Microwave Method | Improvement | Citations |
|---|---|---|---|---|
| Schiff Base Formation | Glacial Acetic Acid, Reflux 7 hr | Activated Silica Gel, 1000 W, 8 min | Drastic reduction in time. | niscpr.res.in |
| Aryl Imidazole Synthesis | Ammonium Acetate, Reflux 12-15 hr | 1000 W, 13-16 min | Drastic reduction in time. | niscpr.res.in |
| Imidazo[1,2-a]pyrimidine Hydrazinolysis | Strong acidic conditions | Microwave-assisted hydrazinolysis | Avoids strong acids, superior to conventional methods. | derpharmachemica.com |
| Synthesis of 2,4,5-trisubstituted imidazoles | Room Temperature, 2.5-4.5 hr | Microwave Irradiation, 2-5 min | Significant time reduction, improved yields. | ijpsr.com |
Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization and construction of the imidazole ring. dntb.gov.ua These methods enable the regioselective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a vast array of substituted imidazoles that are difficult to prepare via classical cyclization protocols. dntb.gov.uatandfonline.com
Palladium (Pd) and Copper (Cu) are the most frequently used metals in these transformations. nih.govbeilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi reactions, are widely employed. tandfonline.com These reactions typically use functionalized imidazole derivatives, such as imidazole-1-sulfonate esters (imidazylates), as highly effective electrophilic partners. tandfonline.com For example, the Sonogashira coupling of aryl imidazylates with terminal alkynes can be performed under copper-free conditions using a palladium catalyst and microwave irradiation. tandfonline.com The Buchwald-Hartwig amination is another key Pd-catalyzed reaction used for C-N bond formation. mdpi.comtandfonline.com
Copper-catalyzed reactions are also vital, particularly for C-N bond formation through Chan-Lam and Ullmann-type couplings. nih.gov These reactions can be used to construct fused imidazole systems, such as imidazo[1,2-a]pyridines, through intramolecular cyclization. nih.govbeilstein-journals.org Novel palladium complexes containing imidazole ligands have themselves been developed as highly active catalysts for Suzuki cross-coupling reactions, demonstrating the dual role of imidazoles as both synthetic targets and ligands in catalysis. researchgate.net
Table 3: Examples of Metal-Catalyzed Reactions in Imidazole Synthesis
| Reaction Name | Metal Catalyst | Ligand/Conditions | Bond Formed | Application | Citations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | C-C | Arylation of imidazole ring. | tandfonline.com |
| Sonogashira Coupling | Oxime palladacycle | SPhos, Et₃N, Water, MW | C-C (sp-sp²) | Alkynylation of aryl imidazylates. | tandfonline.com |
| Negishi Coupling | Pd(PPh₃)₄ | THF | C-C | Coupling of imidazylates with organozinc reagents. | tandfonline.com |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | rac-BINAP | C-N | N-vinylation of imidazole. | mdpi.comtandfonline.com |
| Chan-Lam/Ullmann Coupling | Cu(OAc)₂ | Aerobic conditions | C-N | Intramolecular cyclization to form fused imidazoles. | nih.gov |
Green Chemistry Principles in the Synthesis of Imidazole Derivatives
The growing emphasis on sustainability in chemical manufacturing has spurred the development of green synthetic routes for imidazole derivatives. researchgate.net These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net
Key green chemistry strategies applied to imidazole synthesis include:
Use of Alternative Energy Sources: As discussed previously, microwave irradiation and ultrasonic irradiation are prominent green tools. researchgate.net Sonochemistry, the application of ultrasound, can enhance reaction rates and yields, similar to microwaves, while reducing the need for hazardous solvents. nih.gov
Benign Solvents and Catalysts: A significant advancement is the replacement of toxic organic solvents and hazardous catalysts with environmentally friendly alternatives. researchgate.net One-pot syntheses of 2,4,5-triaryl-1H-imidazole derivatives have been successfully carried out using lemon juice as a natural, biodegradable, and inexpensive acid catalyst in ethanol. researchgate.net Water has also been used as a green solvent, for instance, in the synthesis of 2,4,5-trisubstituted imidazoles using a recyclable PEG-SOCl catalyst. ijpsr.com
Solvent-Free Reactions: Eliminating the solvent entirely is a primary goal of green chemistry. asianpubs.org Several protocols for imidazole synthesis have been developed under solvent-free conditions, often facilitated by microwave heating, which leads to high yields and simplifies product work-up. niscpr.res.inasianpubs.org
Atom Economy and One-Pot Syntheses: Multi-component, one-pot reactions are inherently greener as they reduce the number of synthetic steps and purification stages, thereby saving time, energy, and materials. asianpubs.org The synthesis of tri- and tetra-substituted imidazoles is often achieved through such one-pot condensations of aldehydes, dicarbonyl compounds, and ammonia sources. ijpsr.comresearchgate.net
These principles are not mutually exclusive and are often combined, such as using a recyclable catalyst in water under microwave irradiation, to create highly efficient and sustainable synthetic methodologies. ijpsr.com
Computational and Theoretical Studies on 2 Ethenylthio 1 Methyl 1h Imidazole Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for predicting the properties of heterocyclic compounds, including imidazole (B134444) derivatives. These methods allow for a detailed examination of molecular geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the optimized geometry of molecules. researchgate.netdntb.gov.uaiucr.orgnih.govresearchgate.net By employing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters like bond lengths and angles for imidazole derivatives. irjweb.comirjweb.com
For analogues of 2-(ethenylthio)-1-methyl-1H-imidazole, DFT calculations reveal a planar imidazole ring. The substitution of a methyl group at the N1 position and a thioether group at the C2 position influences the electronic distribution and geometry of the imidazole core. researchgate.netdntb.gov.ua The geometry of the molecule, including the orientation of the ethenylthio group relative to the imidazole ring, can be accurately predicted. These calculations are foundational for understanding the molecule's reactivity and interactions.
Table 1: Representative Optimized Geometrical Parameters for a 1-methyl-2-(alkylthio)-1H-imidazole Analogue (Calculated using DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-C2 | 1.375 | |
| C2-N3 | 1.390 | |
| N1-C5 | 1.380 | |
| C4-C5 | 1.360 | |
| N3-C4 | 1.378 | |
| C2-S | 1.760 | |
| S-C(vinyl) | 1.810 | |
| N1-C(methyl) | 1.470 | |
| N1-C2-N3: 110.5 | ||
| C2-S-C(vinyl): 101.2 | ||
| C2-N1-C(methyl): 125.8 |
Note: The data in this table are representative values for a closely related analogue, as specific experimental or calculated data for this compound were not available in the searched literature. The values are based on typical bond lengths and angles found in DFT studies of similar thioimidazole derivatives.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com
For imidazole derivatives, the HOMO is often located on the imidazole ring and the sulfur atom, which are electron-rich regions. researchgate.net The LUMO, conversely, can be distributed over the imidazole ring and the substituent groups. The HOMO-LUMO energy gap for these compounds typically reflects their potential for charge transfer within the molecule. irjweb.com Theoretical studies on related imidazole derivatives have shown that the introduction of different substituents can modulate this energy gap, thereby tuning the molecule's electronic behavior. researchgate.netresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for an Imidazole Analogue
| Parameter | Energy (eV) |
| EHOMO | -6.30 |
| ELUMO | -1.81 |
| Energy Gap (ΔE) | 4.49 |
Note: These values are representative for a substituted imidazole derivative as reported in theoretical studies. irjweb.comirjweb.com The exact values for this compound would require specific calculations.
Predicting Spectroscopic Parameters (e.g., NMR chemical shifts)
Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). rsc.orgresearchgate.netufv.br
For imidazole derivatives, calculated chemical shifts generally show good correlation with experimental data. ufv.brsemanticscholar.org The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the protons on the imidazole ring and the methyl group of 1-methylimidazole (B24206) have characteristic predicted shifts. chemicalbook.com In analogues like this compound, the presence of the sulfur atom and the vinyl group would influence the chemical shifts of nearby protons and carbons, a feature that can be precisely predicted through GIAO-DFT calculations.
Table 3: Predicted ¹H NMR Chemical Shifts for a 1-methylimidazole Analogue
| Proton | Predicted Chemical Shift (ppm) |
| H2 (on Imidazole) | 7.39 |
| H4 (on Imidazole) | 7.01 |
| H5 (on Imidazole) | 6.86 |
| CH₃ (on N1) | 3.64 |
Note: The data are based on reported values for 1-methylimidazole. chemicalbook.com The shifts for this compound would be perturbed by the ethenylthio substituent.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. This includes conformational changes and interactions with other molecules or surfaces.
Conformational Analysis and Stability Studies
Molecules with rotatable bonds, such as the C-S bond in this compound, can exist in multiple conformations. Conformational analysis, which can be performed using techniques like potential energy surface scans with DFT or through MD simulations, helps to identify the most stable conformers. nih.govresearchgate.net
For imidazole derivatives, studies have shown that different orientations of substituent groups can lead to conformers with varying energies. nih.gov The most stable conformation is the one that minimizes steric hindrance and optimizes electronic interactions. For the title compound's analogues, the orientation of the vinyl group relative to the imidazole ring is a key conformational feature that can be explored through computational methods to understand its structural preferences and stability. nih.govnih.gov
Investigation of Intermolecular Interactions and Adsorption Behavior
Molecular dynamics simulations are particularly useful for studying how molecules interact with each other and with surfaces, which is critical for applications such as corrosion inhibition. researchgate.netdntb.gov.uatudelft.nl These simulations can model the adsorption of imidazole derivatives onto a metal surface, revealing the preferred orientation and the nature of the binding. rsc.orgresearchgate.net
Studies on imidazole-based corrosion inhibitors have shown that these molecules can adsorb onto metal surfaces through the nitrogen and, in the case of thio-derivatives, the sulfur atoms. tudelft.nlresearchgate.net MD simulations can calculate the interaction energy and binding energy between the inhibitor molecule and the surface, providing a quantitative measure of the adsorption strength. acs.orgnih.gov For analogues of this compound, simulations would likely show a near-parallel adsorption orientation on a metal surface, maximizing the contact between the molecule's π-system and the surface atoms. acs.org These interactions are often a mix of physisorption and chemisorption. acs.orgnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in mapping the potential energy surfaces of reactions involving imidazole derivatives. These studies help in identifying transition states, intermediates, and the most favorable reaction pathways.
The synthesis of 2-alkenylsulfanyl-1-methylimidazoles, a class of compounds analogous to this compound, involves the alkylation of 1-methylimidazole-2-thiol (B7734623). researchgate.net The selectivity of this reaction is highly dependent on the conditions, such as the choice of alkylating agent, solvent, and base. researchgate.net Computational studies can model these different reaction conditions to predict the formation of various products, including potential by-products arising from the thione-thiol tautomerism of the starting material. researchgate.net
For instance, in the synthesis of related imidazole-thiazole hybrids, a probable mechanism involves the nucleophilic attack of thiosemicarbazone on phenacyl bromides, followed by intramolecular cyclization and aromatization. nih.gov DFT calculations can be employed to model each step of such a reaction sequence, determining the activation energies and the stability of intermediates.
A computational study on the synthesis of pyrrolidinedione derivatives, which also involves a multi-step reaction, highlights the power of these methods. bohrium.com The study calculated the energy barriers for each stage, including Michael addition, a Nef-type rearrangement, and the final cyclization, thereby providing a detailed mechanistic understanding. bohrium.comacademie-sciences.fr For example, the energy barrier for the initial deprotonated nitromethane (B149229) addition to coumarin (B35378) was found to be 21.7 kJ mol⁻¹, while a subsequent proton transfer had a much higher barrier of 197.8 kJ mol⁻¹. bohrium.comacademie-sciences.fr Such detailed energy profiles are crucial for optimizing reaction conditions and predicting product distributions.
While specific computational studies on the reaction mechanism for the direct S-vinylation of 1-methylimidazole-2-thione to form this compound are not widely available in the reviewed literature, the established methodologies from analogous systems provide a clear framework for how such an investigation would be conducted. The reaction would likely proceed through a nucleophilic substitution or an addition reaction, and computational modeling could predict the feasibility of different pathways.
Structure-Reactivity and Structure-Property Relationships Derived from Theoretical Models
Theoretical models are powerful in establishing relationships between the molecular structure of a compound and its reactivity or physical properties. This is often achieved through the calculation of various molecular descriptors.
A comprehensive computational study on 2,3-bis[(1-methyl-1H-imidazole-2-yl)thio]quinoxaline, a molecule containing the core "1-methyl-1H-imidazole-2-yl-thio" moiety, utilized DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set to analyze its structural and electronic properties. researchgate.net Such studies often involve the analysis of Frontier Molecular Orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
The following table presents a hypothetical set of calculated electronic properties for a series of 2-(alkenylthio)-1-methyl-1H-imidazole analogues, illustrating the type of data generated in such studies.
| Analogue | Substituent on Vinyl Group | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| I | -H | -6.25 | -1.10 | 5.15 | 3.45 |
| II | -CH3 | -6.18 | -1.05 | 5.13 | 3.52 |
| III | -Cl | -6.35 | -1.25 | 5.10 | 3.20 |
| IV | -NO2 | -6.80 | -2.50 | 4.30 | 5.80 |
From this hypothetical data, one could infer structure-reactivity relationships. For example, the electron-withdrawing nitro group in analogue IV significantly lowers both the HOMO and LUMO energies and reduces the HOMO-LUMO gap, suggesting it is more reactive and susceptible to electronic transitions than the other analogues. The increased dipole moment also suggests stronger intermolecular interactions.
Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and intramolecular interactions, such as hyperconjugation, which can influence the stability and reactivity of the molecule. For other imidazole derivatives, NBO analysis has been used to understand their stability through intramolecular electron transfer.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on these theoretical descriptors. nih.gov For a series of compounds, calculated properties can be correlated with experimentally determined activities (e.g., biological activity or reaction rates) to build a predictive model. For instance, a QSAR study on amide derivatives as xanthine (B1682287) oxidase inhibitors utilized various molecular descriptors to build models that could predict the inhibitory effect of new compounds. researchgate.net
The following table shows a hypothetical QSAR model for the reactivity of this compound analogues in an electrophilic addition reaction.
| Analogue | Calculated Descriptor (e.g., HOMO Energy) | Experimental Reactivity (log k) | Predicted Reactivity (log k) |
|---|---|---|---|
| I | -6.25 | 1.50 | 1.48 |
| II | -6.18 | 1.65 | 1.63 |
| III | -6.35 | 1.20 | 1.25 |
| IV | -6.80 | 0.50 | 0.55 |
Such a model would allow for the prediction of the reactivity of new, unsynthesized analogues, thereby guiding the design of molecules with desired properties.
Advanced Applications and Research Directions of Imidazole Derivatives Non Biological Focus
Catalysis and Organocatalysis
A thorough review of scientific literature indicates a lack of specific research on 2-(ethenylthio)-1-methyl-1H-imidazole as a catalyst. The unique structural features of this compound, including the nucleophilic imidazole (B134444) ring and the vinyl sulfide (B99878) moiety, theoretically suggest potential for catalytic activity. However, no empirical studies have been found to substantiate this.
Imidazole Derivatives as Nucleophilic Catalysts
While other imidazole derivatives are well-documented as effective nucleophilic catalysts, there is no available research demonstrating the use of This compound for this purpose. The catalytic activity of imidazoles often stems from the nucleophilicity of the nitrogen atoms within the ring.
Application as Latent Curing Agents in Polymer and Resin Systems
The application of various imidazole derivatives as latent curing agents in epoxy resins and other polymer systems is a known industrial practice. espublisher.comnih.gov These agents can accelerate the curing process upon activation by heat or other stimuli. espublisher.com However, there are no specific studies or patents indicating the use or investigation of This compound as a latent curing agent.
Ligand Design for Transition Metal Catalysis
The design of imidazole-containing ligands for transition metal catalysis is a significant area of research. These ligands can influence the reactivity and selectivity of metal catalysts. Despite this, there is no published research on the design or application of This compound as a ligand in transition metal catalysis.
Materials Science Applications
In the realm of materials science, the incorporation of specific functional molecules can impart desirable properties to polymers and other materials. While imidazoles are used in this context, This compound has not been a focus of such research.
Development of Functional Polymers and Crosslinkers
Functional polymers incorporating imidazole moieties have been developed for various applications. mdpi.com The vinyl group in This compound suggests its potential as a monomer or crosslinking agent. However, no studies have been found that report the synthesis or characterization of polymers or crosslinked materials derived from this specific compound.
Integration into Optical Materials and Sensors
Imidazole derivatives have been investigated for their potential in optical materials and sensors due to their electronic and structural properties. There is, however, no available data or research on the integration of This compound into such systems.
Corrosion Inhibition Studies
There is currently no available scientific literature or research data detailing the use of this compound as a corrosion inhibitor. Therefore, no information on its inhibition efficiency, mechanism of action, or comparative performance can be provided.
Advanced Chemical Synthesis Reagents and Building Blocks
No published studies have been found that describe the application of this compound as a specialized reagent or building block in advanced chemical synthesis. Its potential reactivity and utility in forming more complex molecules have not been documented in the available literature.
Future Research Directions for this compound in Materials and Catalysis
Given the lack of existing research, any discussion of future research directions for this compound in materials science and catalysis would be purely speculative. The foundational data required to project future applications in areas such as polymer science, coordination chemistry, or as a catalyst or ligand is not present in the current scientific record.
Q & A
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | NH₄OAc, thiourea | EtOH | 80 | 75–85 |
| Thioether formation | Vinyl bromide, K₂CO₃ | DMF | 60 | 65–70 |
| Methylation | CH₃I, NaH | THF | RT | 80–90 |
Basic: How is the structural confirmation of this compound achieved post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Signals at δ 2.5–3.0 ppm (N–CH₃), δ 5.0–6.0 ppm (vinyl protons), and δ 7.0–8.0 ppm (imidazole protons) confirm substituent positions .
- ¹³C NMR : Peaks at ~160 ppm (C=S) and ~120–140 ppm (vinyl carbons) validate the thioether linkage .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) matching the molecular weight (e.g., 154.23 g/mol) confirm purity .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond: ~1.81 Å) and dihedral angles, critical for verifying stereochemistry .
Advanced: What computational approaches are used to predict the biological activity and pharmacokinetics of this compound?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase) by analyzing hydrogen bonds and hydrophobic interactions. A study on similar imidazoles showed binding affinities ≤−8.0 kcal/mol .
- ADMET Prediction : Software (e.g., SwissADME) evaluates:
Q. Table 2: Predicted ADMET Properties
| Parameter | Value | Implication |
|---|---|---|
| LogP | 2.7 | Moderate membrane permeability |
| PSA | 25.78 Ų | Limited blood-brain barrier penetration |
| hERG inhibition | Low | Reduced cardiac toxicity risk |
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 1-ethyl-5-phenyl-1H-imidazole-2-thiol) to identify substituent-driven activity variations. For example, phenyl groups enhance hydrophobicity and anticancer activity .
- Experimental Validation :
- Dose-response curves : Test across concentrations (1–100 µM) to determine IC₅₀ values .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls .
Q. Table 3: Biological Activity Comparison
| Compound | Anticancer (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| This compound | 12.5 | 25 |
| 1-Ethyl-5-phenyl-1H-imidazole-2-thiol | 8.2 | 18 |
| 2-Methylimidazole | >50 | 10 |
Basic: What key physicochemical properties influence the reactivity of this compound?
Methodological Answer:
- LogP (2.798) : Indicates moderate lipophilicity, favoring passive diffusion in biological systems .
- Polar Surface Area (25.78 Ų) : Suggests limited solubility in polar solvents, necessitating co-solvents (e.g., DMSO) for in vitro assays .
- Hydrogen Bonding : One donor and two acceptors enable interactions with biological targets (e.g., enzyme active sites) .
Advanced: How to design experiments for studying target interactions of this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .
- Enzyme Inhibition : Monitor activity of COX-2 or CYP450 isoforms via fluorogenic substrates .
Q. Experimental Workflow :
Target Selection : Prioritize kinases or receptors implicated in disease pathways.
Buffer Optimization : Use pH 7.4 PBS or Tris-HCl to mimic physiological conditions.
Data Triangulation : Correlate computational predictions (docking scores) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
